(2-nitrophenyl)methanesulfonyl Chloride
Overview
Description
(2-Nitrophenyl)methanesulfonyl Chloride is an organosulfur compound with the molecular formula C7H6ClNO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 2-nitrophenyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Nitrophenyl)methanesulfonyl Chloride can be synthesized through the reaction of 2-nitrobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)methanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Common Reagents and Conditions:
Substitution: Reagents like triethylamine and solvents like dichloromethane are commonly used.
Reduction: Tin(II) chloride in ethyl acetate at elevated temperatures is a typical condition.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Aminophenylmethanesulfonyl Chloride: Formed from the reduction of the nitro group.
Scientific Research Applications
(2-Nitrophenyl)methanesulfonyl Chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)methanesulfonyl Chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate products. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the nitro group, used in similar substitution reactions.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.
Uniqueness: (2-Nitrophenyl)methanesulfonyl Chloride is unique due to the presence of the nitro group, which adds additional reactivity and potential for further chemical modifications. This makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2-nitrophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-14(12,13)5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEFNUGYRWQHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401757 | |
Record name | (2-nitrophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24974-75-2 | |
Record name | (2-nitrophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitrophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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